molecular formula C23H29NO3S B2656405 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine CAS No. 1396867-81-4

4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine

Cat. No.: B2656405
CAS No.: 1396867-81-4
M. Wt: 399.55
InChI Key: AYAANKXWVCVJQP-UHFFFAOYSA-N
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Description

4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine is a complex organic compound that features a furan ring, a piperidine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the furan-2-ylmethyl sulfide intermediate, which is then coupled with a piperidine derivative under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the oxane ring can be reduced to form alcohol derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
  • 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid

Uniqueness

4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine is unique due to the presence of both a piperidine ring and an oxane ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c25-22(23(10-15-26-16-11-23)20-5-2-1-3-6-20)24-12-8-19(9-13-24)17-28-18-21-7-4-14-27-21/h1-7,14,19H,8-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAANKXWVCVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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